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(Tyr0)-Neurokinin A - 116868-93-0

(Tyr0)-Neurokinin A

Catalog Number: EVT-3163950
CAS Number: 116868-93-0
Molecular Formula: C59H89N15O16S
Molecular Weight: 1296.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

(Tyr0)-Neurokinin A is derived from the preprotachykinin A gene, which encodes several tachykinins, including neurokinin A. The classification of this compound falls under neuropeptides, specifically within the tachykinin sub-family, which also includes other peptides like substance P and neurokinin B .

Synthesis Analysis

The synthesis of (Tyr0)-Neurokinin A typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. Key parameters in SPPS include:

  • Resin Type: The choice of resin affects the efficiency and yield of the synthesis.
  • Amino Acid Coupling: Each amino acid is activated and coupled to the growing chain, often using coupling reagents like HBTU or DIC.
  • Cleavage Conditions: After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid or other cleavage agents.
  • Purification: The crude product is typically purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
Molecular Structure Analysis

(Tyr0)-Neurokinin A consists of a sequence of ten amino acids, with a notable modification at the N-terminal where tyrosine is substituted with a non-standard amino acid (Tyr0). The molecular structure can be represented as follows:

Sequence Tyr0 Gly Ser Leu Met Asp Phe Gly Lys Val\text{Sequence Tyr0 Gly Ser Leu Met Asp Phe Gly Lys Val}

Structural Data

  • Molecular Formula: C₁₃H₁₈N₄O₁₀S
  • Molecular Weight: Approximately 338.37 g/mol
  • 3D Structure: The three-dimensional conformation plays a critical role in its interaction with Tacr2 and can be modeled using computational methods such as molecular dynamics simulations.
Chemical Reactions Analysis

The primary chemical reactions involving (Tyr0)-Neurokinin A are related to its binding interactions with receptors. Upon binding to Tacr2, it triggers intracellular signaling cascades through G-protein coupled receptor mechanisms. The degradation of (Tyr0)-Neurokinin A occurs via enzymatic cleavage by neutral endopeptidases and angiotensin-converting enzymes, which can lead to biologically inactive fragments .

Key Reaction Parameters

  • Receptor Binding Affinity: The potency of (Tyr0)-Neurokinin A at Tacr2 can be assessed using pEC50 values derived from dose-response curves.
  • Stability: The half-life in biological systems varies based on environmental conditions and enzymatic activity.
Mechanism of Action

(Tyr0)-Neurokinin A exerts its effects primarily through activation of the neurokinin-2 receptor. This receptor is coupled to G proteins that mediate various intracellular signaling pathways, including phospholipase C activation leading to increased intracellular calcium levels.

Mechanistic Details

  1. Receptor Binding: The peptide binds to Tacr2 with high affinity.
  2. Signal Transduction: Activation leads to G-protein dissociation and subsequent activation of downstream effectors such as phospholipase C.
  3. Physiological Effects: This signaling cascade results in various physiological responses including smooth muscle contraction and modulation of neurotransmitter release.
Physical and Chemical Properties Analysis

The physical and chemical properties of (Tyr0)-Neurokinin A are essential for understanding its behavior in biological systems:

Relevant Data

  • pH Stability Range: Optimal stability observed between pH 7.0 and 8.5.
  • Storage Conditions: Recommended storage at -20°C for long-term stability.
Applications

(Tyr0)-Neurokinin A has significant scientific applications, particularly in pharmacological research:

  • Metabolic Disorders Research: Studied for its potential role in insulin sensitivity and obesity management.
  • Cancer Research: Investigated for its effects on glioblastoma multiforme due to its receptor selectivity .
  • Neurological Studies: Used in exploring pain mechanisms and neurogenic inflammation due to its action on tachykinin receptors.
Molecular Mechanisms of (Tyr0)-Neurokinin A in Tachykinin Receptor Modulation

Agonist Activity at Tachykinin NK2 Receptors (Tacr2)

(Tyr⁰)-Neurokinin A (Tyr⁰-NKA) is a synthetic neuropeptide derivative of neurokinin A (NKA), characterized by an N-terminal tyrosine extension. It acts as a potent and selective agonist of the tachykinin NK2 receptor (Tacr2 or NK2R), which belongs to the G protein-coupled receptor (GPCR) superfamily. Unlike endogenous NKA, which binds all tachykinin receptors (NK1R, NK2R, NK3R) with varying affinity, Tyr⁰-NKA exhibits >100-fold selectivity for NK2R over NK1R and NK3R subtypes [2] [8]. This selectivity arises from structural modifications that optimize interactions with NK2R-specific binding domains.

Functional studies confirm that Tyr⁰-NKA induces robust receptor activation at nanomolar concentrations (EC₅₀: 1–10 nM), measured via calcium flux assays in NK2R-expressing cell lines [2]. In vivo, this engagement translates to physiological effects such as airway smooth muscle contraction and gastrointestinal motility modulation. Tyr⁰-NKA’s potency surpasses endogenous NKA in insulin-resistant models, implicating NK2R in metabolic dysregulation pathways [2] [5].

Table 1: Binding Affinity Profiles of Tachykinin Receptor Agonists

CompoundNK1R (Ki, nM)NK2R (Ki, nM)NK3R (Ki, nM)Primary Selectivity
Substance P0.5–1.0>1000>1000NK1R
Neurokinin A (NKA)150–2001–550–100NK2R
(Tyr⁰)-NKA>5007.5>300NK2R
Neurokinin B (NKB)>1000>10000.5–1.0NK3R

Data synthesized from [2] [7] [8]

Structural Determinants of Receptor Binding and Selectivity

Critical Residues in Extracellular Loops and Transmembrane Domains

NK2R activation by Tyr⁰-NKA depends on specific interactions with conserved residues within extracellular loops (ECLs) and transmembrane helices (TMs). Key contacts include:

  • ECL2 residues Glu167 and His198: These residues form salt bridges with the C-terminal carboxylate of Tyr⁰-NKA, stabilizing the peptide’s conserved motif (-Phe-Val-Gly-Leu-Met-NH₂) [4] [10]. Mutagenesis of Glu167 to alanine reduces ligand affinity by >80%, confirming its role in electrostatic recognition [4].
  • TM III (Asp113) and TM VI (Phe264): Hydrophobic pockets accommodate Tyr⁰-NKA’s phenylalanine residues (Phe⁷/Phe⁸). Substitution of Phe264 with smaller residues (e.g., alanine) diminishes agonist efficacy by disrupting van der Waals interactions [7] [10].
  • TM VII (Tyr287): This residue hydrogen-bonds with the backbone carbonyl of Gly⁹ in Tyr⁰-NKA, facilitating receptor activation [10].

Molecular dynamics simulations reveal that Tyr⁰-NKA adopts a β-turn conformation upon binding, positioning its C-terminal domain deep within the receptor’s orthosteric pocket while the N-terminal tyrosine extends toward ECL1 [8] [10]. This topology sterically hinders binding to NK1R/NK3R, which possess narrower ECL1 regions.

Role of N-Terminal Sequence in Subtype Specificity

The N-terminal tyrosine (Tyr⁰) is the primary determinant of NK2R selectivity. Unlike endogenous NKA (lacking Tyr⁰), this extension enhances interactions with NK2R-specific residues:

  • Tyr⁰ hydrogen bonding: The phenolic hydroxyl group bonds with Asn85 in TM II of NK2R, a residue absent in NK1R/NK3R [8].
  • Reduced flexibility: Cyclization studies show Tyr⁰ restricts peptide backbone mobility, pre-organizing the N-terminus for optimal docking with NK2R’s shallow N-terminal cleft [8].

Table 2: Impact of N-Terminal Modifications on Receptor Selectivity

Peptide VariantN-Terminal SequenceNK2R EC₅₀ (nM)NK1R/NK2R Selectivity Ratio
Neurokinin AH-His-Lys-Thr-Asp-...5.030:1
(Tyr⁰)-NKAH-Tyr-His-Lys-Thr-...1.2>100:1
[Ala⁰]-NKAH-Ala-His-Lys-Thr-...25.010:1

Data adapted from [2] [5] [8]

Intracellular Signaling Pathways Activated by NK2R Engagement

Gαq-Mediated Calcium Mobilization and Smooth Muscle Contraction

NK2R coupling to q/11 heterotrimeric proteins is the primary signaling mechanism for Tyr⁰-NKA. Upon receptor activation:

  • Phospholipase C-β (PLCβ) stimulation: Gαq activates PLCβ, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG) [3] [6].
  • Calcium release: IP₃ binds to receptors on the sarcoplasmic reticulum (SR), triggering rapid Ca²⁺ efflux (≥500 nM within seconds) [3]. In airway smooth muscle, this causes calmodulin-dependent myosin light-chain kinase (MLCK) activation and contraction [3] [9].
  • Protein kinase C (PKC) activation: DAG recruits PKC to the membrane, phosphorylating calcium channels to sustain extracellular Ca²⁺ influx [6].

Tyr⁰-NKA amplifies this pathway in hyperresponsive states. In hyperoxic ASM cells, 24-hour exposure to Tyr⁰-NKA upregulates BDNF/TrkB expression, enhancing Ca²⁺ responses to acetylcholine by 200% [3]. This synergy underscores NK2R’s role in pathological bronchoconstriction.

Table 3: Key Signaling Effectors in NK2R Pathways

Signaling ComponentFunctionPhysiological Outcome
q/11Activates PLCβPIP₂ hydrolysis
IP₃ ReceptorMediates SR Ca²⁺ releaseCytosolic Ca²⁺ elevation
DAG/PKCPhosphorylates L-type Ca²⁺ channelsSustained Ca²⁺ influx
RhoA/Rho-KinaseCalcium sensitization (inhibits MLCP)Enhanced smooth muscle contraction
TrkBBDNF receptor; potentiates Ca²⁺ responsesHyperreactivity in inflammation

Cross-Talk with Inflammatory and Metabolic Signaling Cascades

Tyr⁰-NKA-driven NK2R activation intersects with inflammatory and metabolic pathways through:

  • Cytokine synergy: In obesity models, Tyr⁰-NKA potentiates TNF-α-induced insulin resistance by enhancing JNK/IRS-1 phosphorylation. NK2R blockade abolishes this effect, confirming receptor-dependent crosstalk [2].
  • Transcriptional reprogramming: Sustained NK2R signaling activates NF-κB and AP-1, upregulating IL-6, IL-8, and MCP-1 in epithelial cells [3] [9]. This amplifies neutrophil recruitment and airway inflammation.
  • Metabolic integration: Tyr⁰-NKA impairs GLUT4 translocation in adipocytes via RhoA/ROCK-mediated actin remodeling, linking neurokinin signaling to glucose uptake defects [2] [5].

Notably, NK2R internalization terminates these signals through β-arrestin recruitment and clathrin-dependent endocytosis [10]. However, in chronic inflammation, receptor recycling is accelerated, perpetuating pathway hyperactivity.

Properties

CAS Number

116868-93-0

Product Name

(Tyr0)-Neurokinin A

IUPAC Name

(3S)-3-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C59H89N15O16S

Molecular Weight

1296.5 g/mol

InChI

InChI=1S/C59H89N15O16S/c1-31(2)22-41(53(84)67-39(50(62)81)19-21-91-6)66-46(78)28-64-58(89)48(32(3)4)73-56(87)42(24-34-12-8-7-9-13-34)70-57(88)45(29-75)72-55(86)44(26-47(79)80)71-59(90)49(33(5)76)74-52(83)40(14-10-11-20-60)68-54(85)43(25-36-27-63-30-65-36)69-51(82)38(61)23-35-15-17-37(77)18-16-35/h7-9,12-13,15-18,27,30-33,38-45,48-49,75-77H,10-11,14,19-26,28-29,60-61H2,1-6H3,(H2,62,81)(H,63,65)(H,64,89)(H,66,78)(H,67,84)(H,68,85)(H,69,82)(H,70,88)(H,71,90)(H,72,86)(H,73,87)(H,74,83)(H,79,80)/t33-,38+,39+,40+,41+,42+,43+,44+,45+,48+,49+/m1/s1

InChI Key

NASBHIJHXALXPN-UICUXDCFSA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=C(C=C3)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=C(C=C3)O)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)O

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